molecular formula C7H12O2S B6214584 2-[(1r,3s)-3-(methylsulfanyl)cyclobutyl]acetic acid, trans CAS No. 2728725-81-1

2-[(1r,3s)-3-(methylsulfanyl)cyclobutyl]acetic acid, trans

Cat. No.: B6214584
CAS No.: 2728725-81-1
M. Wt: 160.2
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Description

2-[(1r,3s)-3-(methylsulfanyl)cyclobutyl]acetic acid, trans is an organic compound characterized by a cyclobutyl ring substituted with a methylsulfanyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1r,3s)-3-(methylsulfanyl)cyclobutyl]acetic acid, trans typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the use of cyclobutyl intermediates, which are then subjected to methylsulfanyl substitution and acetic acid functionalization under controlled conditions. Specific reagents and catalysts are employed to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(1r,3s)-3-(methylsulfanyl)cyclobutyl]acetic acid, trans undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often utilized.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1r,3s)-3-(methylsulfanyl)cyclobutyl]acetic acid, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(1r,3s)-3-(methylsulfanyl)cyclobutyl]acetic acid, trans exerts its effects involves interactions with specific molecular targets and pathways. The methylsulfanyl group and the acetic acid moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1r,3s)-3-(methylsulfanyl)cyclobutyl]propionic acid
  • 2-[(1r,3s)-3-(methylsulfanyl)cyclobutyl]butyric acid

Uniqueness

2-[(1r,3s)-3-(methylsulfanyl)cyclobutyl]acetic acid, trans is unique due to its specific structural configuration and the presence of both a methylsulfanyl group and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2728725-81-1

Molecular Formula

C7H12O2S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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